3-Benzoyl-1-methylpyridin-1-ium bromide
Description
3-Benzoyl-1-methylpyridin-1-ium bromide is a pyridinium-based quaternary ammonium salt characterized by a methyl group at the 1-position and a benzoyl (C₆H₅CO-) substituent at the 3-position of the pyridinium ring. Pyridinium bromides are often studied for their ionic nature, solubility in polar solvents, and applications in medicinal chemistry (e.g., as enzyme inhibitors or cholinergic agents) .
Key features of this compound likely include:
- Polarity: The quaternary ammonium group and bromide counterion enhance solubility in water and polar organic solvents.
- Bioactivity: The benzoyl group may confer affinity for hydrophobic binding pockets in proteins, similar to Sepantronium bromide (YM-155), which contains a benzoyl-like moiety and exhibits potent anticancer activity .
- Stability: The aromatic pyridinium core and electron-withdrawing benzoyl group may stabilize the cation against nucleophilic attack.
Properties
CAS No. |
6012-20-0 |
|---|---|
Molecular Formula |
C13H12BrNO |
Molecular Weight |
278.14 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl)-phenylmethanone;bromide |
InChI |
InChI=1S/C13H12NO.BrH/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11;/h2-10H,1H3;1H/q+1;/p-1 |
InChI Key |
WEDMKRTZEKENGH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-1-methylpyridin-1-ium bromide typically involves the reaction of 3-benzoylpyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is often purified using large-scale crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
3-Benzoyl-1-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit cholinesterase enzymes, affecting neurotransmission in the nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Bromides
The following table summarizes critical differences between 3-benzoyl-1-methylpyridin-1-ium bromide and analogous compounds:
Substituent Effects on Bioactivity
- Benzoyl vs. Benzyl Groups: The benzoyl group in this compound may enhance interactions with hydrophobic enzyme pockets compared to the benzyl group in Benzpyrinium bromide. Sepantronium bromide’s benzoyl-containing structure demonstrates this principle, showing nanomolar potency against cancer cells .
- Carbamoyloxy vs. Methylamino Groups: Benzpyrinium’s dimethylcarbamoyloxy group contributes to its cholinergic effects, while the methylamino group in 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide may alter basicity and hydrogen-bonding capacity .
Solubility and Stability
- However, the ionic nature of the bromide salt counterbalances this effect.
- Degradation Pathways: Pyridinium bromides with electron-withdrawing groups (e.g., benzoyl) are less prone to hydrolysis than those with electron-donating substituents (e.g., methylamino) .
Crystallographic Behavior
The benzoyl group in the target compound may introduce steric hindrance, altering packing efficiency compared to smaller substituents.
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